Dibenzyl(diethyl)germane

Description

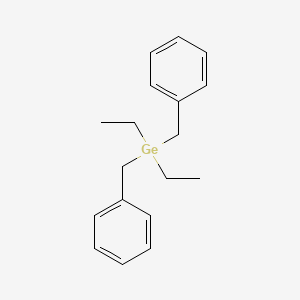

Dibenzyl(diethyl)germane is an organogermanium compound featuring both benzyl (C₆H₅CH₂–) and diethyl (C₂H₅–) substituents bonded to a central germanium atom. Organogermanium compounds are valued in materials science and catalysis due to their unique electronic properties and stability under diverse conditions.

Properties

CAS No. |

109021-78-5 |

|---|---|

Molecular Formula |

C18H24Ge |

Molecular Weight |

313.0 g/mol |

IUPAC Name |

dibenzyl(diethyl)germane |

InChI |

InChI=1S/C18H24Ge/c1-3-19(4-2,15-17-11-7-5-8-12-17)16-18-13-9-6-10-14-18/h5-14H,3-4,15-16H2,1-2H3 |

InChI Key |

YFAFKBXRTMRXCS-UHFFFAOYSA-N |

Canonical SMILES |

CC[Ge](CC)(CC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl(diethyl)germane typically involves the reaction of germanium tetrachloride with benzyl and ethyl Grignard reagents. The reaction proceeds as follows:

GeCl4+2C6H5CH2MgBr+2C2H5MgBr→Ge(CH2C6H5)2(C2H5)2+4MgBrCl

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of specialized reactors and purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Dibenzyl(diethyl)germane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

Reduction: Reduction reactions can convert this compound to lower oxidation state germanium compounds.

Substitution: The benzyl and ethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like halogens and organolithium compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields germanium dioxide, while substitution reactions can produce a variety of organogermanium compounds with different functional groups.

Scientific Research Applications

Dibenzyl(diethyl)germane has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds and as a reagent in organic synthesis.

Biology: Research is ongoing to explore its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Organogermanium compounds, including this compound, are being investigated for their potential therapeutic applications.

Industry: The compound is used in the production of germanium-based materials, which have applications in electronics and optics.

Mechanism of Action

The mechanism by which dibenzyl(diethyl)germane exerts its effects involves interactions with molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to various biochemical effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate the mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Alkylation and Hydrolysis Reactions

- Dibenzyl vs. Diethyl Substituents : In phosphate alkylation studies, dibenzyl phosphate reacted 5× faster than diethyl phosphate at pH 4.0 due to enhanced nucleophilicity and reduced steric hindrance compared to bulkier alkyl groups . This trend aligns with the general principle that benzyl groups stabilize transition states through resonance effects.

- Hydrolysis Resistance : Dibenzyl(diethyl)germane’s benzyl groups may confer greater hydrolytic stability compared to purely aliphatic analogs. For example, dibenzyl ether (C₆H₅CH₂OCH₂C₆H₅) exhibits lower reactivity in aqueous media than diethyl ether (C₂H₅OC₂H₅) .

Catalytic and Photocatalytic Performance

- Phosphonate-Modified Copolymers: [(Diethyl)(phosphono)methylene]glycine grafted copolymers achieved 98.6% photocatalysis efficiency in Congo red dye degradation, outperforming the dibenzyl analog (83.1%) . The diethyl group’s smaller size likely enhances active-site accessibility.

- Steric Effects in Enantioselective Catalysis : Dibenzyl malonate exhibited poor enantioselectivity (28% ee) in halogen-bonding catalysis due to steric bulk, whereas diethyl malonate showed marginally better results (3% ee) .

Physical and Thermal Properties

Key Research Findings

- Substituent Effects : Benzyl groups enhance nucleophilic reactivity and thermal stability, while ethyl groups improve catalytic efficiency in porous matrices .

- Steric vs. Electronic Factors : Bulky dibenzyl groups reduce enantioselectivity in asymmetric synthesis but improve receptor binding in biological applications .

- Synthetic Utility: Organogermanium compounds serve as precursors for advanced materials, though their synthesis often requires stringent anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.